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Compound Name:
1-Ethynylcyclopropanecarboxylic

acid

Cat. No.: B1396159 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-
Ethynylcyclopropanecarboxylic Acid

Executive Summary
1-Ethynylcyclopropanecarboxylic acid is a unique molecular scaffold of increasing interest

to the pharmaceutical and materials science sectors. Its rigid, three-dimensional structure,

conferred by the cyclopropane ring, combined with the reactive ethynyl group and the ionizable

carboxylic acid, presents a compelling profile for molecular design. This guide provides a

detailed examination of its core physicochemical properties, spectroscopic signature, and

safety considerations. It is intended for researchers and drug development professionals

seeking to leverage this molecule's potential in novel applications, offering both foundational

data and practical, field-proven insights into its characterization and handling.

The Strategic Value of the 1-Ethynylcyclopropyl
Moiety
In the landscape of medicinal chemistry, the quest for novel structures that can overcome

challenges in drug metabolism, target binding, and pharmacokinetic profiles is relentless.

Cyclopropane rings are often employed as "bioisosteres" for phenyl rings or gem-dimethyl

groups, offering a means to explore chemical space with reduced lipophilicity and improved

metabolic stability. The addition of an ethynyl group introduces a point of versatile reactivity,
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suitable for "click" chemistry reactions, covalent targeting, or further functionalization. When

combined into the 1-Ethynylcyclopropanecarboxylic acid structure, these features create a

powerful building block for developing sophisticated molecular entities.

Core Molecular and Physical Properties
The fundamental properties of a compound dictate its behavior from the synthesis flask to its

biological target. The data for 1-Ethynylcyclopropanecarboxylic acid are summarized below,

providing a quantitative foundation for its application.

Property Value Source(s)

CAS Number 933755-97-6 [1]

Molecular Formula C₆H₆O₂ [1]

Molecular Weight 110.11 g/mol [1][2]

IUPAC Name

1-

ethynylcyclopropanecarboxylic

acid

Physical Form White to light yellow solid [1]

Boiling Point 195.0 ± 19.0 °C at 760 mmHg

Storage Temperature
Room Temperature, Sealed in

Dry Conditions
[1]

Below is a diagram illustrating the molecular structure.

Caption: 2D structure of 1-Ethynylcyclopropanecarboxylic acid.

Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount. The distinct functional groups of 1-
Ethynylcyclopropanecarboxylic acid give rise to a predictable and characteristic

spectroscopic signature.

Infrared (IR) Spectroscopy
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The IR spectrum is dominated by absorptions from the carboxylic acid and alkyne moieties.

O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region,

characteristic of the hydrogen-bonded carboxylic acid dimer.[3]

C-H Stretch (sp³): Aliphatic C-H stretches from the cyclopropane ring will appear just under

3000 cm⁻¹.

C-H Stretch (sp): A sharp, distinct peak is anticipated around 3300 cm⁻¹ corresponding to the

terminal alkyne C-H bond.

C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2250 cm⁻¹ range,

confirming the presence of the carbon-carbon triple bond.[3]

C=O Stretch: A very strong, sharp absorption from the carbonyl group of the carboxylic acid

should appear prominently around 1700-1725 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a

broad singlet far downfield, typically in the 10-12 ppm range.[3] Its chemical shift can be

concentration-dependent.

Alkynyl Proton (-C≡C-H): This proton will typically appear as a singlet in the 2-3 ppm

range.

Cyclopropyl Protons (-CH₂-): The diastereotopic protons on the cyclopropane ring will

exhibit complex splitting patterns (multiplets) in the upfield region, generally between 0.5-

1.5 ppm.

¹³C NMR:

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the

170-185 ppm region.[3]
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Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons will appear in the 70-90 ppm

range.

Cyclopropyl Carbons: The quaternary carbon and the two CH₂ carbons of the

cyclopropane ring will be found in the upfield region, typically between 10-35 ppm.

Acidity (pKa) and Lipophilicity (LogP): Pillars of
Drug Development
The pKa and LogP are critical determinants of a molecule's absorption, distribution,

metabolism, and excretion (ADME) profile.

pKa (Acid Dissociation Constant): The pKa value indicates the extent of ionization at a given

pH. For a carboxylic acid, it is the pH at which 50% of the molecules are in their ionized

(carboxylate) form. While an experimental value for 1-Ethynylcyclopropanecarboxylic
acid is not readily available in the cited literature, it is expected to be in the typical range for

carboxylic acids, approximately 4-5. The electron-withdrawing nature of the ethynyl group

may slightly lower the pKa compared to a simple alkyl-substituted cyclopropanecarboxylic

acid.

LogP (Partition Coefficient): LogP is the measure of a compound's lipophilicity, defined as the

logarithm of the ratio of its concentration in octanol to its concentration in water. For the

related isomer, 2-Ethynylcyclopropanecarboxylic acid, a computed XLogP3 value of 0.3 is

reported.[4] This low value suggests a relatively hydrophilic character, which is favorable for

aqueous solubility but may require balancing for effective membrane permeability.

Experimental determination is essential for the 1-ethynyl isomer.

Workflow for Experimental pKa Determination
The causality behind this protocol is to precisely measure the change in pH of a solution of the

acid as a strong base of known concentration is added, allowing for the determination of the

midpoint of the titration curve, which corresponds to the pKa.
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Preparation

Titration

Data Analysis

Accurately weigh
~10-20 mg of compound

Dissolve in a known volume
of deionized water/co-solvent

Place solution on stir plate
with calibrated pH probe

Calibrate pH meter with
standard buffers (pH 4, 7, 10)

Add precise aliquots of
standardized NaOH (e.g., 0.01 M)

Record pH after each
addition, allowing stabilization

Plot pH vs. Volume of NaOH added

Determine the equivalence point
(max of 1st derivative)

Identify volume at half-equivalence point

pKa = pH at half-equivalence point

Click to download full resolution via product page

Caption: Workflow for potentiometric titration to determine pKa.
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Synthetic Approach: A Conceptual Overview
While multiple synthetic routes can be envisioned, a common strategy for constructing such

substituted cyclopropanes involves a variation of the malonic ester synthesis. This approach

offers a reliable and scalable pathway.

Alkylation: Diethyl malonate is first deprotonated with a suitable base (e.g., sodium

ethoxide). The resulting enolate is then reacted with a propargyl halide that is protected (e.g.,

(3-bromoprop-1-yn-1-yl)trimethylsilane) to introduce the alkyne moiety.

Cyclization: The mono-alkylated malonic ester is then reacted with a 1,2-dihaloethane (e.g.,

1,2-dibromoethane) in the presence of a base to form the cyclopropane ring via

intramolecular dialkylation.

Hydrolysis and Decarboxylation: The resulting diester is subjected to saponification (e.g.,

with NaOH) followed by acidification. This hydrolyzes both ester groups to carboxylic acids.

Gentle heating then promotes the decarboxylation of the geminal dicarboxylic acid, yielding

the monosubstituted cyclopropanecarboxylic acid.

Deprotection: Finally, the silyl protecting group is removed from the alkyne (e.g., using a

fluoride source like TBAF) to yield the final product, 1-Ethynylcyclopropanecarboxylic
acid.

This self-validating system ensures the correct regiochemistry, with each step yielding a

characterizable intermediate, confirming the reaction's progress toward the desired target.

Safety, Handling, and Storage
As a laboratory chemical, 1-Ethynylcyclopropanecarboxylic acid requires careful handling.

The available safety data indicates the following hazards:

GHS Pictogram: GHS07 (Harmful/Irritant)[1]

Signal Word: Warning[1]

Hazard Statements:

H302: Harmful if swallowed.
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H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Statements:

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling),

P280 (Wear protective gloves/eye protection).

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing).

Storage: The compound should be stored at room temperature in a dry, well-ventilated place,

with the container kept tightly closed.[1]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this

compound and use appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1396159#physicochemical-properties-of-1-
ethynylcyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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